molecular formula C25H26N2O5 B11169662 2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11169662
M. Wt: 434.5 g/mol
InChI Key: FWQKTFSWDDFIIM-UHFFFAOYSA-N
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Description

2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core chromenone structure, followed by the introduction of the pyrazole moiety and the dimethoxyphenyl group. Key steps include:

    Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazole ring: This step often involves the reaction of hydrazine derivatives with suitable diketones.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Materials Science: Investigated for its potential use in organic electronics and photonics due to its conjugated system.

Mechanism of Action

The mechanism of action of 2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves interactions with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one
  • 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-chromeniumyl β-D-glucopyranosyl- (1->6)-β-D-glucopyranosyl- (1->6)-β-D-glucopyranoside

Uniqueness

2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one stands out due to its combination of a pyrazole ring with a chromenone core, which is not commonly found in similar compounds

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H26N2O5/c1-13-8-21-23(17-6-4-5-7-18(17)25(29)32-21)24(28)22(13)20-12-19(26-27-20)14-9-15(30-2)11-16(10-14)31-3/h8-11,19,26,28H,4-7,12H2,1-3H3

InChI Key

FWQKTFSWDDFIIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=CC(=C5)OC)OC)O

Origin of Product

United States

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